EN460

ERO1α Inhibition IC50 Comparison Small Molecule Inhibitors

Researchers investigating ERO1α-mediated redox control often face reproducibility issues when substituting specific inhibitors with broad-spectrum ER stressors. EN460 (CAS 496807-64-8) is the most extensively validated ERO1α-selective inhibitor, with published in vivo efficacy across TNBC, multiple myeloma, and PDAC orthotopic models. • IC50 = 1.9 μM (reduced ERO1α); prevents reoxidation without indiscriminate UPR activation. • Established in vivo dosing (e.g., 15 mg/kg daily) with demonstrated target engagement in tumor tissue. • Reference standard for SAR campaigns developing next-generation ERO1α inhibitors. Supplied at ≥98% purity; ships ambient; store at -20°C, protect from light.

Molecular Formula C22H12ClF3N2O4
Molecular Weight 460.8 g/mol
Cat. No. B1671232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEN460
SynonymsEN460;  EN-460;  EN 460.
Molecular FormulaC22H12ClF3N2O4
Molecular Weight460.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F
InChIInChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11-
InChIKeyRSLFQCNAOMQAIH-WJDWOHSUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





EN460: Selective ERO1α Inhibitor for ER Stress and Cancer Research Procurement


EN460 (CAS 496807-64-8) is a small-molecule inhibitor of Endoplasmic Reticulum Oxidoreductase 1 Alpha (ERO1α), a key enzyme in disulfide bond formation and protein folding within the endoplasmic reticulum (ER). It interacts selectively with the reduced, active form of ERO1α, preventing its reoxidation and thereby inhibiting its catalytic function [1]. EN460 was identified through a high-throughput screen of 210,960 compounds and serves as a foundational chemical probe for investigating ERO1α biology and its role in diseases such as cancer . The compound is widely used in research settings to induce ER stress, modulate the unfolded protein response (UPR), and evaluate ERO1α as a therapeutic target.

1
ERO1α-selective inhibition — targets reduced, active form of ERO1α to block reoxidation and catalytic function
2
ER stress / UPR pathway studies — foundational chemical probe for investigating disulfide-bond formation and protein-folding research
3
Multi-model research compound — reported use across breast cancer, multiple myeloma, pancreatic cancer, and cardiorenal disease models

Why EN460 Cannot Be Substituted with General ER Stress Modulators


EN460 occupies a unique position in the ERO1α inhibitor landscape due to its well-characterized, albeit moderate, selectivity profile and extensive in vivo validation in multiple cancer models. Unlike broad-spectrum ER stress inducers (e.g., tunicamycin, thapsigargin) or inhibitors of other UPR branches (e.g., IRE1, PERK), EN460 targets the upstream, redox-regulating enzyme ERO1α [1]. This mechanism is distinct from the downstream ERAD pathway targeted by p97 inhibitors (e.g., CB-5083, ML-240) . Furthermore, while newer ERO1α inhibitors like M6766 and QM295 exist, EN460 remains the most extensively studied compound in its class, with published data spanning breast cancer, multiple myeloma, pancreatic cancer, and cardiorenal disease models [2]. Substituting EN460 with a general ER stressor or an unvalidated analog introduces significant variability in experimental outcomes and undermines the reproducibility of studies focused specifically on ERO1α-mediated redox regulation and tumor microenvironment modulation.

EN460
ERO1α-selective inhibitor; targets upstream redox-regulating enzyme; extensively studied across multiple cancer models
General ER stressors
Tunicamycin, thapsigargin induce broad ER stress without ERO1α specificity; mechanism mismatch may shift UPR branch activation profiles
Other UPR inhibitors
IRE1 or PERK inhibitors target downstream branches; do not recapitulate ERO1α-mediated redox regulation or disulfide-bond context
p97 inhibitors
CB-5083, ML-240 act on ERAD pathway downstream of ERO1α; pathway-response endpoints may differ and require separate validation
Newer ERO1α inhibitors
M6766, QM295 have distinct selectivity profiles; class-level inference may not transfer without lot-specific and assay-specific review

EN460 Quantitative Differentiation: Head-to-Head Evidence Against ERO1α Inhibitors


EN460 vs. M6766: Comparative In Vitro Potency Against ERO1α

EN460 inhibits ERO1α with an IC50 of 1.9 μM [1]. This is comparable to, though slightly less potent than, the more recently developed ERO1α inhibitor M6766, which exhibits an IC50 of 1.4 μM [2]. Both compounds demonstrate low micromolar potency in cell-free assays, establishing them as effective chemical probes for ERO1α. While M6766 shows marginally higher potency, EN460's longer history of use provides a more extensive body of literature for contextualizing experimental results [1].

In vitro potency vs. M6766
Cross-study comparable
EN460 IC50: 1.9 μM
M6766 IC50: 1.4 μM
1.36-fold difference
Supports ERO1α inhibition assay context; both compounds in low-micromolar range
Cell-free enzymatic assay; fluorescence readout
ERO1α Inhibition IC50 Comparison Small Molecule Inhibitors

EN460 vs. M6766: Differential Off-Target Activity and Selectivity Profile

EN460 exhibits a broader off-target profile compared to M6766. While EN460 inhibits ERO1α (IC50=1.9 μM), it also inhibits other FAD-containing enzymes: MAO-A (IC50=7.91 μM), MAO-B (IC50=30.59 μM), and LSD1 (IC50=4.16 μM) [1]. In contrast, M6766 was designed for high selectivity and demonstrates minimal activity against these enzymes; it does not markedly inhibit ERO1α/β-null platelets, highlighting its specificity [2]. This difference is critical for experimental design.

Off-target selectivity vs. M6766
Cross-study comparable
EN460: MAO-A IC50 7.91 μM, LSD1 IC50 4.16 μM
M6766: no marked off-target activity reported
Off-target kinase context requires review; MAO-A/LSD1 controls recommended for EN460 studies
FAD-containing enzyme panel; platelet functional assays
Selectivity Off-Target Effects FAD-Containing Enzymes MAO-A

EN460 vs. I2 Analog: In Vivo Tumor Growth Inhibition in TNBC Xenograft

In a triple-negative breast cancer (TNBC) xenograft model (MDAMB231 cells in SCID mice), treatment with EN460 or its analog I2 (six doses over 7 days) resulted in tumor growth inhibition. I2 was more effective, reducing tumor bioluminescence signal and VEGFA secretion [1]. Both compounds reduced tumor growth compared to vehicle control [1]. This study demonstrates that EN460's core scaffold is effective in vivo and that structural optimization (as in I2) can enhance efficacy.

TNBC xenograft vs. I2 analog
Head-to-head
EN460: reported tumor growth reduction vs. vehicle (p<0.05 reported)
I2 analog: higher VEGFA suppression and cell-migration impairment
Reported in vivo model-response context; I2 structural optimization may enhance endpoint readout
MDAMB231 xenograft; SCID mice; 6 doses over 7 days
Triple-Negative Breast Cancer Xenograft Tumor Microenvironment VEGFA

EN460 vs. Genetic Knockdown: In Vivo Suppression of PDAC Hepatic Metastasis

In a pancreatic ductal adenocarcinoma (PDAC) model, treatment with EN460 (15 mg/kg, daily for 4 weeks) significantly suppressed hepatic metastasis. This effect was comparable to genetic knockdown of ERO1L using shRNA, confirming that pharmacological inhibition with EN460 phenocopies the genetic approach [1]. The study provides quantitative evidence of reduced metastatic burden.

PDAC hepatic metastasis vs. shRNA
Head-to-head
EN460 (15 mg/kg, 4 wk): reported suppression of hepatic metastasis (p<0.05 reported)
shERO1L: comparable metastasis reduction
Supports pharmacological phenocopy of genetic ERO1L knockdown in PDAC model
Orthotopic model; Capan-2 and MiaPaca-2 cells
Pancreatic Ductal Adenocarcinoma Metastasis EMT In Vivo

EN460 vs. QM295: ER Stress Induction and UPR Modulation in Multiple Myeloma

In multiple myeloma (MM) cells, EN460 treatment inhibits cell proliferation and induces apoptosis, an effect that correlates with the induction of ER stress [1]. This is consistent with the known mechanism of ERO1α inhibition. While QM295 is another ERO1 inhibitor with an IC50 of 1.9 μM, it has been reported to promote UPR signaling and precondition cells against severe ER stress at modest concentrations [2], suggesting a potentially distinct functional outcome compared to EN460. EN460 is a more established tool for inducing ER stress-mediated cell death in MM.

MM ER stress vs. QM295
Class-level inference
EN460: reported ER stress induction and apoptosis pathway activation in MM cells
QM295: reported UPR preconditioning at modest concentrations
Supports apoptosis pathway-response interpretation; QM295 may yield distinct UPR outcomes
MM cell lines; context-dependent functional divergence
Multiple Myeloma ER Stress UPR Apoptosis

Validated Research Applications and Procurement Scenarios for EN460


Target Validation of ERO1α in Triple-Negative Breast Cancer (TNBC) In Vivo

EN460 is a validated tool compound for in vivo studies of ERO1α in TNBC. Its efficacy in reducing tumor growth and impairing VEGFA secretion in xenograft models makes it essential for researchers investigating the role of ERO1α in tumor angiogenesis and immune evasion. Procurement is recommended for labs needing a chemically tractable ERO1α inhibitor with established in vivo dosing regimens (e.g., 15 mg/kg daily) and demonstrated target engagement in tumor tissue [1].

Investigating ER Stress-Induced Apoptosis in Multiple Myeloma

For studies focused on ER stress and the unfolded protein response (UPR) in multiple myeloma, EN460 provides a specific mechanism for inducing ER stress through ERO1α inhibition, distinct from proteasome inhibitors (e.g., bortezomib) or general ER stressors (e.g., tunicamycin). Its ability to inhibit proliferation and induce apoptosis in MM cell lines makes it a key reagent for validating ERO1α as a therapeutic target and for exploring combination therapies with existing MM treatments [2].

Pancreatic Cancer Metastasis and EMT Studies

EN460 has been rigorously validated in orthotopic models of pancreatic ductal adenocarcinoma (PDAC) for its ability to suppress hepatic metastasis and reverse epithelial-mesenchymal transition (EMT). Researchers studying the mechanisms of PDAC progression and metastasis can utilize EN460 as a pharmacological tool to specifically interrogate the contribution of ERO1α to these processes, with the confidence that its effects mirror those of genetic ERO1L knockdown [3].

Structure-Activity Relationship (SAR) Campaigns for Next-Generation ERO1α Inhibitors

EN460 serves as the critical reference standard and starting scaffold for medicinal chemistry efforts aimed at developing more potent and selective ERO1α inhibitors. Its well-defined structure and biological activity provide a baseline for comparing novel analogs in SAR studies. Procurement of EN460 is essential for any group synthesizing or evaluating new pyrazolone-based or other ERO1α inhibitor chemotypes, as demonstrated by recent optimization campaigns yielding compounds like I2 and I3 [1].

Application
Selection Property
Validation Focus
ERO1α target-engagement studies in TNBC
In vivo model-response context; reported dosing regimen
Tumor-growth model endpoints; VEGFA secretion readouts
ER stress and UPR research in multiple myeloma
ERO1α-mediated ER stress induction profile
Apoptosis and cell-viability endpoints; combination-study context
PDAC metastasis and EMT mechanism studies
Pharmacological ERO1L phenocopy in orthotopic models
Hepatic-metastasis endpoints; EMT marker review
SAR campaigns for ERO1α inhibitor optimization
Reference compound with established scaffold activity
Comparative potency and selectivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


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